molecular formula C11H15Br B108752 4-tert-Butylbenzyl bromide CAS No. 18880-00-7

4-tert-Butylbenzyl bromide

Cat. No.: B108752
CAS No.: 18880-00-7
M. Wt: 227.14 g/mol
InChI Key: QZNQSIHCDAGZIA-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid with a molecular weight of 227.14 g/mol . This compound is commonly used as a reagent in organic synthesis due to its ability to undergo various chemical reactions.

Mechanism of Action

Target of Action

4-tert-Butylbenzyl bromide is a chemical compound that primarily targets molecules in various chemical reactions. It is often used as a reactant in nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . For instance, the nucleophilic substitution reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nucleophilic substitution reaction pathway. This pathway involves the replacement of a leaving group (in this case, the bromide ion) by a nucleophile . The downstream effects of this pathway can lead to the synthesis of new compounds, depending on the nucleophile used in the reaction .

Result of Action

The result of the action of this compound is the formation of a new compound through a nucleophilic substitution reaction. The specific product depends on the nucleophile used in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the polarity of the solvent, temperature, and the presence of other substances. In one study, the reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants . This suggests that the reaction environment can significantly influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzyl bromide can be synthesized through the bromination of 4-tert-butyltoluene. The process involves the use of hydrobromic acid and chlorite as bromine sources. The reaction is typically carried out in an organic solvent under light conditions for 4-6 hours . The reaction equation is as follows:

C6H4(CH3)(C4H9)+HBr+ClO2C6H4(CH2Br)(C4H9)+H2O\text{C}_6\text{H}_4(\text{CH}_3)(\text{C}_4\text{H}_9) + \text{HBr} + \text{ClO}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Br})(\text{C}_4\text{H}_9) + \text{H}_2\text{O} C6​H4​(CH3​)(C4​H9​)+HBr+ClO2​→C6​H4​(CH2​Br)(C4​H9​)+H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize environmental impact. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-tert-Butylbenzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Comparison with Similar Compounds

4-tert-Butylbenzyl bromide can be compared with other benzyl bromides, such as:

The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

1-(bromomethyl)-4-tert-butylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNQSIHCDAGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00172251
Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Molecular Weight

227.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18880-00-7
Record name 4-tert-Butylbenzyl bromide
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 4-tert-Butylbenzyl bromide
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Synthesis routes and methods I

Procedure details

In another known process in which a Cu salt is likewise used, i.e. Cu(NO3)2, p-tert.butyltoluene is the starting material, which is first reacted with an approximately equivalent amount of bromine to give p-tert.butylbenzyl bromide which is then boiled for a prolonged period of time in combination with a Cu(NO3)2 solution. p-tert.Butylbenzaldehyde is obtained in this manner in a yield of about 42% of the theory (cf. J. Chem. Soc., 1935, page 1848).
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Synthesis routes and methods II

Procedure details

p-tert-butyltoluene (14.8 g; 0.10 mol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (17.8 g; 0.10 mol) and benzoyl peroxide (200 mg) were added thereto. The mixture was refluxed for 2 hours, and then cooled. Insoluble matter was filtered off, followed by washing with carbon tetrachloride. The filtrate was concentrated under reduced pressure, and the residue was dissolved in n-hexane, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 22.7 g of p-tert-butylbenzyl bromide (yield: 100%). The thus-obtained product was analyzed by 1H-NMR, and was found to be a mixture of the target compound, starting compounds, and a dibromo compound (10:1:1). Sodium carbonate (10.6 g; 0.10 mol) was added to 40% solution of methylamine in methanol (200 ml). While the mixture was cooled in an ice bath, p-tert-butyl benzyl bromide (22.7 g; 0.10 mol) in methanol (20 ml) was added dropwise thereto. The mixture was removed from the ice bath, and stirred for 41 hours at room temperature. Methanol was removed under reduced pressure, and the residue was taken up in water, followed by extraction with ether (400 ml). The ether layer was extracted with 1N hydrochloric acid twice (200 ml and 100 ml), and the aqueous layer was extracted with ethyl acetate. The aqueous layer was alkalinized with aqueous 2N sodium hydroxide solution, and extracted with ether (400 ml), followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to thereby yield 9.51 g of the target compound (yield: 53.7%).
Quantity
14.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-tert-butylbenzyl bromide useful in organic reactions?

A1: this compound serves as a model substrate for studying nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, allows for easy replacement of the bromide with various nucleophiles. [, , , , , , ]. This reactivity is crucial for synthesizing a range of organic compounds.

Q2: Are there any challenges in using this compound in synthesis?

A2: Yes, one challenge is the potential reactant incompatibility. For instance, reactions involving this compound (lipophilic) and potassium iodide (hydrophilic) require specific media to facilitate interaction. [, , ]. Researchers have explored various systems, including microemulsions [, ], mesoporous materials [, , ], and liquid crystalline phases [], to overcome this challenge.

Q3: How does the choice of reaction media impact reactions with this compound?

A3: The reaction rate and efficiency depend heavily on the chosen medium. Studies show that reactions are generally faster in microemulsions compared to traditional two-phase systems []. Furthermore, liquid crystalline phases exhibit exceptionally high reactivity, potentially due to their large interfacial area, outperforming microemulsions and mesoporous materials [].

Q4: Are there any studies investigating the reaction mechanism of this compound?

A5: Yes, research on the photolytic rearrangement of N-bromophenylalaninamide derivatives sheds light on hydrogen atom transfer mechanisms []. The study found that the reaction of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide with 4-tert-butyltoluene does not proceed through intramolecular hydrogen atom transfer. Instead, the results suggest an intermolecular process where the benzylic hydrogen of the phenylalaninamide is selectively abstracted. []

Q5: What are the applications of water-soluble calixarenes in reactions involving this compound?

A6: Water-soluble calixarenes show promise as inverse phase-transfer catalysts in reactions involving this compound []. They facilitate the interaction between the lipophilic this compound and hydrophilic nucleophiles like sodium cyanide in aqueous biphasic systems, promoting faster reaction rates. []

Q6: Is there a way to regenerate fluoride reagents used in reactions with this compound?

A7: Research on 1,3-diarylimidazolium-based fluoride reagents highlights the regeneration potential of [IPrH][F(HF)2] using hydrofluoric acid []. This finding presents a more sustainable approach compared to traditional fluoride reagents, which often suffer from instability and require laborious preparation.

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